molecular formula C19H21NO2 B1339537 4-Methoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898776-01-7

4-Methoxy-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1339537
CAS No.: 898776-01-7
M. Wt: 295.4 g/mol
InChI Key: WGNKLEOMNXCKBY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 4-Methoxy-4'-pyrrolidinomethyl benzophenone emerged from the systematic exploration of benzophenone derivatives that began in the late 19th century. Carl Graebe's early work at the University of Königsberg in 1874 established foundational methods for benzophenone synthesis, including the reduction of benzophenone with hydroiodic acid and elemental phosphorus to form diphenylmethane. This pioneering research established benzophenone as the simplest diaromatic ketone and opened pathways for subsequent structural modifications.

The specific synthesis of nitrogen-containing benzophenone analogues gained momentum in the early 21st century as researchers recognized their potential in medicinal chemistry applications. The Mannich reaction, a three-component condensation process, became instrumental in creating compounds like this compound. This classical reaction involves structurally diverse substrates containing active hydrogen atoms, aldehyde components, and amine reagents, leading to the formation of Mannich bases with distinctive biological properties.

Research conducted by various groups, including work published in 2010, demonstrated that nitrogen-containing benzophenone analogues synthesized through Mannich reactions exhibited promising biological activities. These studies revealed that compounds featuring pyrrolidinomethyl substituents showed particular efficacy in inhibiting pro-inflammatory cytokines, establishing the foundation for further exploration of compounds like this compound.

The compound's entry into chemical databases occurred in the mid-2000s, with PubChem documenting its creation date as June 18, 2007, and subsequent modifications as recent as May 24, 2025. This timeline reflects the ongoing research interest and continued development of applications for this specialized benzophenone derivative.

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research due to its multifaceted applications and unique structural properties. The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures for pharmaceutical applications. Its versatility stems from the presence of multiple functional groups that enable diverse chemical transformations and biological interactions.

In medicinal chemistry research, this compound represents part of a broader investigation into benzophenone scaffolds as therapeutic agents. Studies have demonstrated that benzophenone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structural features of this compound, particularly the combination of methoxy and pyrrolidinomethyl substituents, contribute to its potential therapeutic applications.

Research findings indicate that nitrogen-containing benzophenone analogues, including compounds structurally related to this compound, demonstrate significant inhibitory effects on pro-inflammatory cytokines. A comprehensive study evaluating these compounds showed that they exhibited promising activity against interleukin-6 in a range of 81-89% at 10 micromolar concentrations. These results underscore the compound's potential in developing anti-inflammatory therapeutic agents.

The compound also finds applications in photochemistry and polymer science. Benzophenone-based compounds have emerged as effective photoinitiators for polymerization reactions, with recent research demonstrating their utility in three-dimensional printing applications. The structural modifications present in this compound may contribute to enhanced photoinitiation properties and improved migration stability in polymer systems.

Overview of Benzophenone Derivatives

Benzophenone derivatives constitute a vast and structurally diverse class of organic compounds that have found extensive applications across multiple scientific disciplines. The basic benzophenone structure, characterized by two aromatic rings connected by a carbonyl group, provides a versatile framework for chemical modifications that can dramatically alter the compound's properties and biological activities. This structural flexibility has led to the development of hundreds of derivatives, each tailored for specific applications in fields ranging from medicinal chemistry to materials science.

The pharmaceutical significance of benzophenone derivatives has been extensively documented in recent literature. A comprehensive review covering the last fifteen years of research highlights the ubiquitous nature of benzophenone scaffolds in medicinal chemistry, demonstrating their effectiveness as anti-inflammatory, anticancer, and antiviral agents. The review emphasizes that substitution patterns on the aromatic rings significantly influence biological properties, with halogen groups at para positions showing particularly significant anti-inflammatory profiles.

Structural modifications of benzophenone derivatives often involve the introduction of nitrogen-containing functional groups, as exemplified by this compound. These modifications are frequently achieved through Mannich reactions, which enable the incorporation of aminoalkyl moieties into the benzophenone framework. The resulting compounds, known as Mannich bases, exhibit enhanced biological activities compared to their parent benzophenone structures.

Derivative Type Key Structural Feature Primary Applications
Hydroxy-substituted Phenolic hydroxyl groups Anti-inflammatory, antioxidant
Nitrogen-containing Aminoalkyl substituents Anticancer, antimicrobial
Halogenated Halogen substitutions Enhanced biological activity
Methoxy-substituted Alkoxy functional groups Pharmaceutical intermediates

The photochemical applications of benzophenone derivatives have gained considerable attention in recent years. These compounds serve as effective photoinitiators due to their low-lying triplet states, which enable efficient energy transfer processes. The development of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures has resulted in photoinitiators with red-shifted absorption maxima and enhanced molar extinction coefficients, making them suitable for light-emitting diode irradiation applications.

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity that reflects its complex molecular structure and functional group arrangement. The compound is officially registered under Chemical Abstracts Service number 898776-01-7, providing a unique identifier for this specific molecular entity. This registration facilitates accurate identification and cataloging across chemical databases and research publications.

The systematic nomenclature of the compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (4-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone. This nomenclature clearly indicates the presence of a methoxy group attached to one phenyl ring and a pyrrolidinomethyl substituent on the opposite phenyl ring, both connected through a central carbonyl group characteristic of benzophenone structures.

Property Value Reference Database
Molecular Formula C₁₉H₂₁NO₂ PubChem
Molecular Weight 295.38 g/mol Multiple sources
Chemical Abstracts Service Number 898776-01-7 Chemical databases
MDL Number MFCD03841501 Chemical suppliers

The molecular formula C₁₉H₂₁NO₂ indicates the presence of nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. This composition reflects the complex aromatic framework with additional functional groups that contribute to the compound's unique properties and reactivity patterns.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular-Input Line-Entry System notation is documented as COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3, which provides a linear textual representation of the molecular connectivity. The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C19H21NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNKLEOMNXCKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582968
Record name (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-01-7
Record name (4-Methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 4-Methoxybenzaldehyde Derivatives

  • Step 1: Formation of 4-methoxy-β-nitrostyrene intermediate

    According to a detailed patent method, 4-methoxybenzaldehyde is reacted with nitromethane, ammonium acetate, and glacial acetic acid under reflux to form 4-methoxy-β-nitrostyrene with high yield (~87-88%).

  • Step 2: Reduction to 4-methoxy-β-phenylethylamine

    The nitrostyrene intermediate is reduced using zinc powder activated by hydrochloric acid in methanol at controlled temperatures (0-5 °C initially, then warmed to 40-55 °C). The reduction proceeds efficiently with yields over 90%.

  • Step 3: Conversion to 4-methoxy-β-benzethonium

    The amine intermediate can be further processed to introduce the pyrrolidinomethyl group via nucleophilic substitution or reductive amination with pyrrolidine or its derivatives.

Direct Reductive Amination with Pyrrolidine

  • The aldehyde or ketone group on the benzophenone core can be reacted with pyrrolidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the pyrrolidinomethyl substituent directly.

Detailed Preparation Procedure (Based on Patent CN102976958A)

Step Reagents & Conditions Description Yield & Notes
1 4-Methoxybenzaldehyde (0.15 mol), Nitromethane (0.33 mol), Ammonium acetate (0.18 mol), Glacial acetic acid (1.3 mol) Stirring and reflux for 4-4.5 h, then cooling and crystallization 4-methoxy-β-nitrostyrene obtained as yellow crystals, yield ~87-88%, mp 85-87 °C
2 Zinc powder (activated with 10-30% HCl), methanol, 4-methoxy-β-nitrostyrene, aqueous HCl (30-32%) Reduction at 0-5 °C, then warming to 40-55 °C over 4-5 h 4-methoxy-β-phenylethylamine obtained, yield ~91%
3 Subsequent reaction with pyrrolidine (not explicitly detailed but inferred) Reductive amination or nucleophilic substitution to install pyrrolidinomethyl group High yield expected based on similar reductive amination protocols

Analytical and Purification Techniques

  • Crystallization : Used to purify intermediates such as 4-methoxy-β-nitrostyrene.
  • Extraction : Chloroform extraction and aqueous washes (sodium bicarbonate, saturated NaCl) to separate organic and aqueous layers.
  • Drying : Anhydrous sodium sulfate used to dry organic extracts.
  • Distillation : Under reduced pressure to isolate pure products.
  • Characterization : Melting point, HPLC purity, and spectroscopic methods (NMR, IR) to confirm structure and purity.

Summary Table of Key Reaction Parameters

Parameter Step 1: Nitroalkene Formation Step 2: Reduction Step 3: Pyrrolidinomethyl Introduction
Temperature Reflux (~100 °C), then cooling to 10-15 °C 0-5 °C initially, then 40-55 °C Typically room temp to mild heating
Reaction Time 4-4.5 hours 4-5 hours total Variable, 2-6 hours typical
Solvent Glacial acetic acid Methanol + aqueous HCl Methanol or suitable organic solvent
Reagents Molar Ratio 1:2.2-2.8:1.2-1.5:9-9.5 (aldehyde:nitromethane:ammonium acetate:acetic acid) Zinc powder 16-20 eq. Pyrrolidine excess for amination
Yield 87-88% 90-91% High, depending on conditions

Research Findings and Advantages

  • The use of zinc powder activated by hydrochloric acid provides a cost-effective and efficient reduction method with high reactivity and short reaction times.
  • The stepwise approach allows for high purity intermediates, facilitating downstream functionalization.
  • The reductive amination approach to introduce the pyrrolidinomethyl group is versatile and widely applicable in medicinal chemistry for amine installation.
  • The process avoids expensive catalysts and harsh conditions, making it suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The pyrrolidinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-4’-pyrrolidinomethyl benzyl alcohol.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4-Methoxy-4'-pyrrolidinomethyl benzophenone is a synthetic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. It is characterized by a unique structure featuring a methoxy group and a pyrrolidinomethyl group attached to a benzophenone core. This compound is utilized in various scientific research fields due to its distinct chemical properties.

Scientific Research Applications

This compound is employed across several scientific disciplines due to its unique chemical properties.

Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

This compound's biological activity is attributed to its interaction with molecular targets like enzymes and receptors. The methoxy and pyrrolidinomethyl groups enhance its binding affinity, enabling modulation of biochemical pathways, which can lead to anti-inflammatory and analgesic effects.

Anti-inflammatory Effects: Research indicates that this compound exhibits anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Analgesic Properties: The compound has been explored for its analgesic effects, with studies indicating it may reduce pain perception through modulation of pain pathways in the central nervous system.
Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress-induced damage, crucial for preventing various diseases linked to oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, indicating potential use in inflammatory conditions.
Study 2Reported analgesic effects in animal models, providing evidence for its role in pain management.
Study 3Showed antioxidant activity through DPPH radical scavenging assays, suggesting protective effects against oxidative damage.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and pyrrolidinomethyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-Methoxy-4'-pyrrolidinomethyl benzophenone and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
This compound Methoxy, pyrrolidinomethyl C₁₉H₂₁NO₃ 311.38 Discontinued; tertiary amine group
4-Methoxy-4'-piperidinomethyl benzophenone Methoxy, piperidinomethyl C₂₀H₂₃NO₃ 325.41 97% purity; six-membered piperidine ring
4-Methoxy-4'-morpholinomethyl benzophenone Methoxy, morpholinomethyl C₁₉H₂₁NO₃ 311.38 Morpholine substituent with oxygen heteroatom
4-Methoxy-4'-methylbenzophenone Methoxy, methyl C₁₅H₁₄O₂ 226.27 Simpler structure; antifungal activity
4-Bromo-4'-methoxybenzophenone Bromo, methoxy C₁₄H₁₁BrO₂ 291.14 Electron-withdrawing bromo group; photoelectric applications
2-Cyano-4'-pyrrolidinomethylbenzophenone Cyano, pyrrolidinomethyl C₁₉H₁₈N₂O 296.36 Cyano group modifies electronic properties

Substituent Effects on Properties

  • Electronic Effects: The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the benzophenone core. Morpholinomethyl substituents include an oxygen atom, enabling hydrogen bonding and altering polarity compared to pyrrolidine analogs .
  • Steric and Conformational Effects: Pyrrolidinomethyl (five-membered ring) and piperidinomethyl (six-membered ring) differ in ring strain and spatial demands, affecting interactions with biological targets . The methyl group in 4-Methoxy-4'-methylbenzophenone minimizes steric hindrance, favoring crystallinity and stability .
  • Biological Activity: Methyl-substituted benzophenones exhibit antifungal properties, as demonstrated in studies on 4-Methoxy-4'-methylbenzophenone . Pyrrolidinomethyl and morpholinomethyl groups may enhance pharmacokinetic profiles by increasing solubility or enabling targeted delivery .

Biological Activity

4-Methoxy-4'-pyrrolidinomethyl benzophenone (C19H21NO2) is a synthetic compound recognized for its unique structure, which includes a methoxy group and a pyrrolidinomethyl group attached to a benzophenone core. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic properties and interactions with biomolecules.

  • Molecular Formula : C19H21NO2
  • Molecular Weight : 295.38 g/mol
  • Structure : The compound features a methoxy group (-OCH3) and a pyrrolidinomethyl group (-C4H8N) which contribute to its distinctive chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and pyrrolidinomethyl groups enhance its binding affinity, enabling modulation of various biochemical pathways. This interaction can lead to effects such as anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Analgesic Properties

The compound has been explored for its analgesic effects, with studies indicating that it may reduce pain perception through modulation of pain pathways in the central nervous system.

3. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress-induced damage. This activity is crucial for preventing various diseases linked to oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, indicating potential use in inflammatory conditions.
Study 2 Reported analgesic effects in animal models, providing evidence for its role in pain management.
Study 3 Showed antioxidant activity through DPPH radical scavenging assays, suggesting protective effects against oxidative damage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
4-Methoxybenzophenone Lacks pyrrolidinomethyl groupLimited biological activity
4-Pyrrolidinomethylbenzophenone Lacks methoxy groupDifferent solubility and reactivity

The combination of both functional groups in this compound enhances its biological efficacy compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-4'-pyrrolidinomethyl benzophenone, and how do substituent positions influence reaction yields?

  • Methodological Answer : A Friedel-Crafts acylation or Ullmann coupling can be employed, leveraging the reactivity of the methoxy and pyrrolidinomethyl groups. For example, analogous benzophenones (e.g., 4-methoxybenzophenone) are synthesized using AlCl₃-catalyzed acylation in nitrobenzene at 80–90°C . Substituent steric effects (e.g., pyrrolidinomethyl vs. methyl) may reduce yields due to hindered electrophilic aromatic substitution. Optimize stoichiometry of AlCl₃ (0.03 mol per 0.02 mol substrate) and monitor reaction progress via TLC .

Q. How should researchers characterize the crystallinity and stability of this compound under varying pH conditions?

  • Methodological Answer : Single-crystal X-ray diffraction (as in related benzophenones) reveals intermolecular stabilization via O–H⋯O hydrogen bonds, critical for crystallinity . For stability studies, use UV-Vis spectroscopy to track degradation kinetics in buffered solutions (pH 3–10). Methoxy groups enhance stability in acidic conditions, while pyrrolidinomethyl may introduce sensitivity to oxidation—validate via HPLC-MS .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) at δ ~3.8 ppm (singlet) and pyrrolidinomethyl protons as multiplets (δ 2.5–3.5 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and aromatic C–H bending near 700 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₂₁NO₂, exact mass 295.3 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in photochemical applications?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model excited-state behavior. The methoxy group’s electron-donating effect increases π→π* transition probabilities, while pyrrolidinomethyl may alter charge-transfer dynamics. Compare with experimental UV spectra (λmax ~280 nm for benzophenones) to validate .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzophenones?

  • Methodological Answer : Discrepancies (e.g., anti-fungal vs. inactive results) often arise from substituent positional isomers. For 4-methoxy-4'-pyrrolidinomethyl derivatives:

  • Perform in vitro assays (e.g., MIC against Candida albicans) with strict controls.
  • Use SAR analysis: Pyrrolidinomethyl’s basicity may enhance membrane penetration, but steric bulk could reduce target binding .

Q. How do reaction conditions (solvent, catalyst) influence the regioselectivity of downstream functionalization?

  • Methodological Answer : For bromination or sulfonation:

  • Polar aprotic solvents (DMF) favor electrophilic attack at the methoxy-adjacent position.
  • Pd/C catalysts enable selective hydrogenation of the ketone group while preserving pyrrolidinomethyl .

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